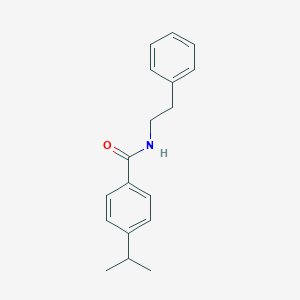

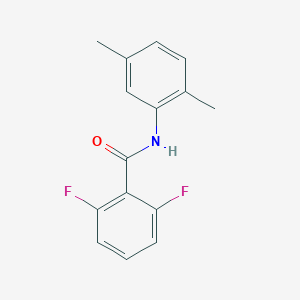

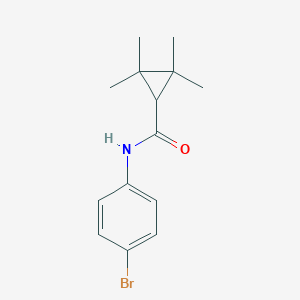

N-Phenethyl-4-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Phenethyl-4-isopropylbenzamide, commonly known as benzocaine, is a local anesthetic commonly used in dentistry and medicine. It is a white crystalline powder that is soluble in water and alcohol. Benzocaine is a member of the ester local anesthetic group and is known for its fast-acting and long-lasting effects.

Aplicaciones Científicas De Investigación

Benzocaine is commonly used in scientific research as a local anesthetic to numb tissues and reduce pain. It is used in various experiments, including electrophysiological recordings, patch-clamp experiments, and in vivo studies. Benzocaine is also used in the synthesis of other compounds, such as procaine and tetracaine.

Mecanismo De Acción

Benzocaine works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. It also inhibits the initiation and conduction of nerve impulses. This mechanism of action allows benzocaine to provide fast-acting and long-lasting pain relief.

Biochemical and Physiological Effects:

Benzocaine has been shown to have minimal effects on the cardiovascular and respiratory systems. It is rapidly metabolized in the liver and excreted in the urine. Benzocaine has been shown to have low toxicity and is generally safe to use in laboratory experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzocaine is a widely used local anesthetic in laboratory experiments due to its fast-acting and long-lasting effects. It is also relatively safe and has minimal effects on the cardiovascular and respiratory systems. However, benzocaine can interfere with some experimental procedures, such as calcium imaging, due to its fluorescence properties.

Direcciones Futuras

For benzocaine research include the development of more potent and selective local anesthetics, the use of benzocaine in the treatment of chronic pain, and the use of benzocaine in combination with other drugs for enhanced pain relief.

Métodos De Síntesis

Benzocaine is synthesized by the reaction of 4-isopropylaminobenzoic acid with ethanol and hydrochloric acid. The resulting product is then reacted with ethyl chloroformate to form benzocaine. The synthesis of benzocaine is relatively simple and can be done in a laboratory setting.

Propiedades

Fórmula molecular |

C18H21NO |

|---|---|

Peso molecular |

267.4 g/mol |

Nombre IUPAC |

N-(2-phenylethyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-14(2)16-8-10-17(11-9-16)18(20)19-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |

Clave InChI |

FXUNMVQFUCSVFU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

SMILES canónico |

CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)

![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)

![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)